An In-depth Technical Guide to 4-Chloro-2-isopropoxypyridine: Properties, Structure, and Synthetic Insights
An In-depth Technical Guide to 4-Chloro-2-isopropoxypyridine: Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-isopropoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a versatile building block, its strategic substitution pattern offers multiple avenues for the synthesis of complex molecular architectures. The presence of a chlorine atom at the 4-position and an isopropoxy group at the 2-position of the pyridine ring provides a unique combination of electronic and steric properties, making it a valuable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of its structure, properties, and a detailed exploration of its synthesis and reactivity, offering field-proven insights for its application in research and development.
Molecular Structure and Identification
The structure of 4-Chloro-2-isopropoxypyridine is characterized by a pyridine ring substituted with a chlorine atom at the C4 position and an isopropoxy group at the C2 position.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 4-chloro-2-isopropoxypyridine |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| Canonical SMILES | CC(C)OC1=NC=CC(=C1)Cl |
| InChI Key | (Predicted) YXGVRMASQTYJSP-UHFFFAOYSA-N |
| CAS Number | Not readily available in public databases. Researchers should verify the CAS number with their supplier. |
Physicochemical Properties (Predicted and Inferred)
While extensive experimental data for 4-Chloro-2-isopropoxypyridine is not widely available, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.
| Property | Predicted/Inferred Value | Source/Basis |
| Physical State | Colorless to pale yellow liquid | Analogy with similar substituted pyridines |
| Boiling Point | ~190-210 °C at 760 mmHg | Structure-property relationships |
| Melting Point | Not applicable (liquid at room temp) | General properties of similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Sparingly soluble in water. | Polarity of the molecule |
| Density | ~1.1 - 1.2 g/cm³ | Based on similar chlorinated pyridines |
Spectroscopic Characterization (Predicted)
The structural elucidation of 4-Chloro-2-isopropoxypyridine would rely on standard spectroscopic techniques. The expected spectral data are as follows:
¹H NMR (in CDCl₃, 400 MHz):
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Septet (~4.8-5.2 ppm, 1H): Corresponds to the methine proton of the isopropoxy group (-OCH (CH₃)₂), split by the six adjacent methyl protons.
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Doublet (~1.3-1.5 ppm, 6H): Represents the six equivalent protons of the two methyl groups of the isopropoxy group (-OCH(CH₃ )₂), split by the methine proton.
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Aromatic Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (~6.5-8.0 ppm). Their specific shifts and coupling patterns will depend on the electronic effects of the chloro and isopropoxy substituents.
¹³C NMR (in CDCl₃, 100 MHz):
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Expected peaks for the two methyl carbons and one methine carbon of the isopropoxy group, and five distinct signals for the carbons of the pyridine ring.
Infrared (IR) Spectroscopy:
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C-O-C stretch: Strong absorption band around 1200-1000 cm⁻¹.
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C-Cl stretch: Absorption in the 800-600 cm⁻¹ region.
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Aromatic C=C and C=N stretching: Bands in the 1600-1400 cm⁻¹ region.
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C-H stretching (aromatic and aliphatic): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would be observed at m/z 171. The presence of a chlorine atom would result in a characteristic M+2 peak at m/z 173, with an intensity of approximately one-third of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[1]
Synthesis and Reactivity
The synthesis of 4-Chloro-2-isopropoxypyridine is most logically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, 2,4-dichloropyridine.
Synthetic Pathway: Nucleophilic Aromatic Substitution
The reactivity of the chlorine atoms in 2,4-dichloropyridine is differentiated. The chlorine at the 4-position is generally more susceptible to nucleophilic attack in classical SNAr reactions due to greater stabilization of the intermediate Meisenheimer complex.[2]
Caption: Proposed synthesis of 4-Chloro-2-isopropoxypyridine.
Experimental Protocol: Synthesis of 4-Chloro-2-isopropoxypyridine
This protocol is a representative procedure based on established methodologies for similar reactions.
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Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol.
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Carefully add sodium metal in small portions to the isopropanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
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Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add 2,4-dichloropyridine dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-Chloro-2-isopropoxypyridine.
Reactivity and Further Transformations
The chlorine atom at the 4-position of 4-Chloro-2-isopropoxypyridine is susceptible to further nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups. This makes it a valuable intermediate for building molecular complexity.
Caption: Key transformations of 4-Chloro-2-isopropoxypyridine.
Applications in Drug Discovery
Substituted pyridines are prevalent scaffolds in many FDA-approved drugs. The presence of a halogen, such as chlorine, provides a handle for further functionalization and can also modulate the pharmacokinetic and pharmacodynamic properties of a molecule. 4-Chloro-2-isopropoxypyridine serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been explored as kinase inhibitors, GPCR modulators, and in other target classes.
Safety and Handling
As with any chlorinated organic compound, appropriate safety precautions should be taken when handling 4-Chloro-2-isopropoxypyridine.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Hazards: While specific toxicity data is limited, it should be treated as a potentially harmful substance. It may be harmful if swallowed, inhaled, or absorbed through the skin. It may also cause irritation to the skin, eyes, and respiratory tract.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
4-Chloro-2-isopropoxypyridine is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its synthesis via nucleophilic aromatic substitution on 2,4-dichloropyridine is a logical and efficient approach. The reactivity of the 4-chloro position allows for a wide range of subsequent transformations, enabling the creation of diverse libraries of compounds for biological screening. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in the development of new and improved pharmaceutical agents.
References
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PubChem. 4-Chloro-2-isopropylpyridine | C8H10ClN | CID 13498001. [Link]
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Eureka | Patsnap. Method for synthesizing 4-chloro-pyridine. [Link]
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Chemguide. mass spectra - the M+2 peak. [Link]
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PubChem. 2-Chloro-4-isopropylpyridine | C8H10ClN | CID 587840. [Link]
- Google Patents.Method for synthesizing 4-chloro-pyridine.
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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NIST WebBook. 4-Isopropylpyridine. [Link]
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Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
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Eureka | Patsnap. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. [Link]
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PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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University of Calgary. Ch13 - Sample IR spectra. [Link]
